molecular formula C21H14F6N2O2 B2636443 2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 338782-27-7

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2636443
CAS No.: 338782-27-7
M. Wt: 440.345
InChI Key: IJUDJBGJMXZFQD-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring and the introduction of trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the dihydropyridine ring or other functional groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups and the dihydropyridine core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-4-{[4-methyl-2-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
  • Indole derivatives: These compounds share some structural similarities and may exhibit similar biological activities.

Uniqueness

The uniqueness of 2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of multiple trifluoromethyl groups and the dihydropyridine core make it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-7-13(8-10-14)12-29-11-3-4-15(19(29)31)18(30)28-17-6-2-1-5-16(17)21(25,26)27/h1-11H,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDJBGJMXZFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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